E-1-Octenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

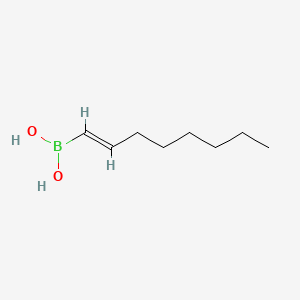

E-1-Octenylboronic acid, also known as (E)-1-octen-1-ylboronic acid, is an organic compound with the chemical formula C8H15BO2. It is a boronic acid derivative that contains a boron atom attached to an octene group. This compound is known for its versatility in organic synthesis and is used as a building block in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

E-1-Octenylboronic acid can be synthesized through several methods. One common method involves the Pd-catalyzed Suzuki coupling reaction of 1-bromooctene and triphenylphosphine complex to obtain the corresponding oct-1-alkenyl triphenylphosphine borate . Another method involves the preparation of alkenylboronates using HBBr2·SMe2, followed by alcoholysis or hydrolysis-esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Suzuki coupling reactions, utilizing palladium catalysts and appropriate boron reagents to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

E-1-Octenylboronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. This reaction typically involves aryl/vinyl halides and proceeds via a transmetalation mechanism .

Example reaction with iodobenzene:

(E)-1-Octenylboronic acid + Ph-I → (E)-Styryl-octene + Byproducts

Conditions:

Key features:

-

Tolerates electron-deficient and electron-rich aryl halides

-

Requires phase-transfer catalysts (e.g., TBAB) for aqueous-phase reactions

Oxidative Heck Coupling

In palladium-catalyzed oxidative Heck reactions, this compound couples with terminal olefins to form conjugated dienes. This method shows exceptional regioselectivity for branched products .

Representative data ( ):

| Olefin Partner | Product Structure | Yield (%) | Branched:Linear Ratio |

|---|---|---|---|

| 1-Octene | C₈H₁₃-C₈H₁₅ | 82 | 20:1 |

| Vinyltrimethylsilane | C₆H₅-C₄H₆ | 68 | >50:1 |

| Allyl Phthalimide | C₈H₁₃-C₃H₄NO₂ | 75 | 15:1 |

Mechanistic highlights:

-

Oxidative addition of Pd⁰ to boronic acid

-

Alkene insertion into Pd-B bond

Formation of α,β-Unsaturated-γ-Keto Esters

H₂O¹⁸ labeling experiments demonstrate that this compound reacts with α-diazo-β-ketoesters in water to form γ-keto esters via a boronate intermediate .

Reaction pathway:

-

Nucleophilic attack by boronic acid on diazo compound

-

Water-mediated proton transfer

-

1,2-Boron shift to stabilize intermediate

Key observation:

Transmetallation Reactions

The compound undergoes transmetallation with transition metals, facilitating catalytic cycles in cross-couplings:

With palladium:

(E)-CH₂=CH-(CH₂)₆-B(OH)₂ + Pd⁰ → Pd-(CH₂)₇-CH=CH₂ + B(OH)₃

With copper (Chan-Lam coupling):

Forms C-N bonds with aryl amines under aerobic conditions

Stability and Hydrolysis

While stable in anhydrous organic solvents, this compound undergoes slow hydrolysis in aqueous media:

Hydrolysis kinetics (pH 7.4, 25°C):

Stabilization strategies:

Aplicaciones Científicas De Investigación

E-1-Octenylboronic acid has a wide range of applications in scientific research, including:

Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science

Mecanismo De Acción

The mechanism of action of E-1-Octenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with hydroxyl and amino groups, facilitating the formation of covalent bonds. This property makes it a valuable reagent in organic synthesis and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

(E)-1-Octenylboronic acid pinacol ester: A derivative of E-1-Octenylboronic acid with similar reactivity but different solubility and stability properties.

trans-1-Octenylboronic acid: Another isomer with similar chemical properties but different spatial arrangement.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions and high reactivity in organic synthesis. Its ability to form stable complexes with various substrates makes it a versatile and valuable compound in scientific research and industrial applications .

Actividad Biológica

E-1-Octenylboronic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by a boronic acid functional group attached to an octene chain. The synthesis of this compound typically involves the reaction of 1-octene with boron reagents under controlled conditions to ensure high yields and purity. Various methodologies have been explored, including the use of palladium-catalyzed reactions which enhance the efficiency of the synthesis process .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogenic strains, including Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. A comparative analysis of different boronic acid derivatives revealed that this compound showed higher activity than several other tested compounds, indicating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites in biomolecules. This interaction can inhibit essential enzymes involved in bacterial metabolism and replication. Additionally, as a Lewis acid, it can interact with hydroxyl groups in carbohydrates, potentially disrupting cellular processes .

Case Study: Antibacterial Efficacy

In a recent clinical study, this compound was tested for its effectiveness against multidrug-resistant bacterial strains. Patients with infections caused by resistant pathogens were treated with formulations containing this compound. Results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as a therapeutic agent in combating resistant infections .

Potential Applications in Drug Development

The unique properties of this compound make it suitable for further development as a drug candidate. Its ability to modify the pharmacokinetic profiles of existing drugs through boron incorporation could enhance their efficacy and reduce side effects. Ongoing research is focused on optimizing formulations that leverage these properties for targeted drug delivery systems .

Propiedades

IUPAC Name |

[(E)-oct-1-enyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTAJLKAPFBZDQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.